4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl

Catalog No.
S3317692
CAS No.
604785-54-8
M.F
C38H28N2
M. Wt
512.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl

CAS Number

604785-54-8

Product Name

4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl

IUPAC Name

9-[4-(4-carbazol-9-yl-2-methylphenyl)-3-methylphenyl]carbazole

Molecular Formula

C38H28N2

Molecular Weight

512.6 g/mol

InChI

InChI=1S/C38H28N2/c1-25-23-27(39-35-15-7-3-11-31(35)32-12-4-8-16-36(32)39)19-21-29(25)30-22-20-28(24-26(30)2)40-37-17-9-5-13-33(37)34-14-6-10-18-38(34)40/h3-24H,1-2H3

InChI Key

LTUJKAYZIMMJEP-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)N2C3=CC=CC=C3C4=CC=CC=C42)C5=C(C=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86)C

Canonical SMILES

CC1=C(C=CC(=C1)N2C3=CC=CC=C3C4=CC=CC=C42)C5=C(C=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86)C

The exact mass of the compound 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl (CDBP) is a sterically twisted, wide-bandgap (3.4 eV) carbazole derivative primarily procured as a host material for phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs . By incorporating methyl groups at the 2,2'-positions of the biphenyl core, CDBP achieves a tilted molecular conformation that restricts pi-conjugation, yielding a triplet energy (T1) of 3.0 eV and a glass transition temperature (Tg) of 94 °C [1]. For industrial and advanced laboratory procurement, high-purity sublimed grades (>99.0%) are strictly required, as trace impurities and structural defects act as non-radiative recombination centers that degrade device efficiency and operational stability .

Generic substitution of CDBP with the industry-standard host 4,4'-bis(carbazol-9-yl)biphenyl (CBP) critically fails in blue-emitting architectures because CBP's lower triplet energy (~2.56 eV) is insufficient to confine excitons on deep-blue dopants like FIrpic (T1 ≈ 2.65 eV), resulting in severe reverse energy transfer and emission quenching [1]. Conversely, while alternative high-triplet hosts like mCP (T1 ≈ 2.90 eV) offer sufficient energy confinement, they suffer from poor morphological stability due to a low glass transition temperature (Tg ≈ 55 °C), leading to film recrystallization during device operation[2]. CDBP occupies a strict procurement sweet spot, utilizing steric hindrance to decouple the biphenyl core, thereby delivering the high triplet energy required for blue emitters without sacrificing the thermal stability necessary for vacuum-deposited thin films[1].

Triplet Energy Confinement for Blue Phosphorescent Emitters

The introduction of methyl groups at the 2,2'-positions of the biphenyl core in CDBP forces a twisted conformation that breaks extended conjugation, significantly elevating its triplet energy compared to the unmethylated analog, CBP[1]. Spectroscopic measurements at 77 K demonstrate that CDBP achieves a triplet energy of 3.0 eV, whereas CBP is limited to 2.56 eV [2]. This 0.44 eV energy differential is strictly required to enable exothermic energy transfer to blue phosphorescent emitters like FIrpic and prevent endothermic back-transfer [1].

Evidence DimensionTriplet Energy Level (T1)
Target Compound Data3.0 eV (CDBP)
Comparator Or Baseline2.56 eV (CBP)
Quantified Difference+0.44 eV higher triplet energy
ConditionsMeasured via low-temperature (77 K) transient photoluminescence spectroscopy

Ensures complete exciton confinement on blue dopants, dictating the selection of CDBP over CBP for all high-energy emission layers.

External Quantum Efficiency (EQE) in Blue PhOLED Architectures

The 3.0 eV triplet energy of CDBP directly translates into quantitative performance gains in blue phosphorescent OLEDs. In head-to-head device fabrications using FIrpic as the blue dopant, the use of CDBP as the host material yielded an External Quantum Efficiency (EQE) of 10.4%, alongside a current efficiency of 20.5 cd/A[1]. In contrast, identical architectures utilizing CBP as the host plateaued at an EQE of 5.1% due to endothermic exciton leakage [2].

Evidence DimensionMaximum External Quantum Efficiency (EQE)
Target Compound Data10.4% EQE
Comparator Or Baseline5.1% EQE (CBP host baseline)
Quantified Difference2.04x increase in EQE
ConditionsFIrpic-doped vacuum-deposited blue PhOLED devices

Provides a quantitative justification for procuring CDBP to double the luminous efficiency of blue-emitting optoelectronic devices.

Formulation Constraints: Excimer-Induced Lifetime Degradation

While CDBP excels in efficiency, its specific molecular geometry localizes excitation on the carbazole units, increasing its propensity to form intermolecular triplet excimers at high concentrations compared to CBP [1]. Electrically pumped degradation tests reveal that pure CDBP-hosted devices can exhibit up to a tenfold reduction in operational lifetime (t50) relative to CBP devices [1]. Consequently, engineering teams must procure and formulate CDBP in mixed-host systems or carefully optimize doping concentrations to balance high EQE with acceptable device longevity[1].

Evidence DimensionOperational Lifetime (t50) and Excimer Formation
Target Compound DataHigh excimer formation >10% concentration; ~10x lower t50 in pure films
Comparator Or BaselineCBP (Low excimer tendency; higher t50 baseline)
Quantified Difference10x reduction in pure-host lifetime requiring mixed-host mitigation
ConditionsElectrically pumped degradation tests at 3000 cd/m² initial luminance

Forces buyers to plan for mixed-host formulations or specialized doping ratios rather than using CDBP as a simple 1:1 drop-in replacement for CBP.

Thermal Stability for Vacuum Deposition Workflows

When selecting high-triplet-energy hosts, buyers often compare CDBP against mCP (1,3-bis(carbazol-9-yl)benzene). While both offer sufficient triplet energy for blue emitters, mCP possesses a low glass transition temperature (Tg) of 55 °C, making it prone to morphological degradation and recrystallization during vacuum deposition and device operation[1]. CDBP, due to its rigid dimethylbiphenyl core, achieves a Tg of 94 °C . This 39 °C increase in thermal robustness maintains stable film morphology in standard industrial thermal evaporation workflows, preventing phase separation between the host and the dopant [1].

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound Data94 °C (CDBP)
Comparator Or Baseline55 °C (mCP)
Quantified Difference+39 °C higher Tg
ConditionsDifferential scanning calorimetry (DSC) for thin-film morphological stability

Ensures compatibility with mainstream vacuum-deposition manufacturing workflows without the risk of film recrystallization associated with low-Tg alternatives.

Host Matrix for Blue Phosphorescent OLEDs

Because of its 3.0 eV triplet energy, CDBP is strictly required over CBP for hosting deep-blue emitters (e.g., FIrpic, T1 = 2.65 eV) where preventing reverse energy transfer is necessary to maintain high External Quantum Efficiency (EQE)[1].

Exciton-Blocking Layers (EBL) in Multilayer Architectures

The wide bandgap (3.4 eV) and HOMO level (6.1 eV) of CDBP make it highly effective as an exciton-blocking layer, strategically deposited to prevent excitons from migrating out of the emissive layer and into adjacent hole-transport layers .

Mixed-Host Emissive Layer Formulations

To mitigate its tendency for triplet excimer formation at high concentrations, CDBP is frequently procured as a co-host alongside hole-transporting or electron-transporting matrices. This formulation strategy allows engineers to harness its high triplet energy while extending the operational lifetime (t50) of the device [2].

XLogP3

10.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl

Dates

Last modified: 08-19-2023

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